Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a benzothiophene core, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiadiazole Ring: The 5-amino-1,3,4-thiadiazole moiety can be synthesized from hydrazinecarbothioamide and carbon disulfide under basic conditions.
Attachment of the Thiadiazole to the Benzothiophene Core: This step involves the reaction of the thiadiazole derivative with a benzothiophene precursor, often through a nucleophilic substitution reaction.
Esterification: The final step is the esterification of the carboxylic acid group on the benzothiophene ring with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and benzothiophene rings.
Reduction: Reduction reactions can target the nitro groups or the ester functionality, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The thiadiazole ring is known for its antimicrobial properties, and the benzothiophene core is a common motif in many bioactive molecules . Researchers are exploring its use in the treatment of bacterial infections and as a potential anticancer agent.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique combination of functional groups makes it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzothiophene core can intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethyl-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the benzothiophene core.
Benzothiophene-2-carboxylic acid: Contains the benzothiophene core but lacks the thiadiazole ring.
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar ester functionality but lacks the thiadiazole ring.
Uniqueness
Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a thiadiazole ring and a benzothiophene core, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H20N4O3S3 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
ethyl 2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C16H20N4O3S3/c1-3-23-14(22)11-9-6-4-5-7-10(9)25-13(11)18-12(21)8(2)24-16-20-19-15(17)26-16/h8H,3-7H2,1-2H3,(H2,17,19)(H,18,21) |
InChI Key |
JVBZYEATIUHGJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NN=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.